molecular formula C7H10N4 B1451510 (1-methyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine CAS No. 933707-00-7

(1-methyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine

Cat. No.: B1451510
CAS No.: 933707-00-7
M. Wt: 150.18 g/mol
InChI Key: VAWZMGOKGJRZMQ-UHFFFAOYSA-N
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Description

(1-methyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine is a useful research compound. Its molecular formula is C7H10N4 and its molecular weight is 150.18 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • A study reports the ambient-temperature synthesis of a novel compound related to (1-methyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine, highlighting the methodology and characterization of the compound through various spectroscopic techniques (Becerra et al., 2021).

Metal-Induced Organic Ligand Reactions

  • Research indicates the reaction of a similar compound with Co(H2O)6Cl2, leading to the formation of complex molecules, showcasing the role of metal-induced processes and oxygen insertion in the synthesis of large molecules (Chen et al., 2020).

Imidazo-pyrazines in Amplifying Phleomycin

  • A series of 1H-imidazo[4,5-b]pyrazines, closely related to the chemical , were prepared and tested as amplifiers of phleomycin, showing slight activity (Barlin & Ireland, 1984).

Antimicrobial Evaluation of Derivatives

  • Schiff’s bases and aryl aminomethyl derivatives of heterocyclic compounds, including those similar to this compound, were synthesized and evaluated for their antibacterial and antifungal activities (Kansagara et al., 2016).

Cytotoxic Effects in Cancer Research

  • The synthesis and characterization of Pt(II) complexes with (1-methyl-1H-imidazol-2-yl)-methanamine and its derivatives are described, showing significant cytotoxic effects on lung cancer cell lines, suggesting their potential in cancer treatment (Ferri et al., 2013).

Novel Synthesis Methods

  • A study discusses a one-pot multicomponent reaction to synthesize substituted imidazopyrazines, demonstrating the versatility and robustness of this methodology (Galli et al., 2019).

Additional Research Applications

Biochemical Analysis

Cellular Effects

The effects of (1-methyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to activate certain signaling pathways, leading to changes in gene expression that promote cell proliferation and survival. Additionally, this compound can alter cellular metabolism by affecting the activity of metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their activation or inhibition. This binding can result in changes in the conformation of the target molecule, thereby altering its activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular function, such as altered gene expression and metabolic activity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. For example, it may be metabolized by cytochrome P450 enzymes, resulting in the formation of metabolites that can further influence cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. For instance, it may be transported into cells via specific membrane transporters and distributed to various organelles, where it exerts its effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism .

Properties

IUPAC Name

(1-methylimidazo[1,2-b]pyrazol-6-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4/c1-10-2-3-11-7(10)4-6(5-8)9-11/h2-4H,5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAWZMGOKGJRZMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN2C1=CC(=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-methyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine
Reactant of Route 2
(1-methyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine
Reactant of Route 3
(1-methyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine
Reactant of Route 4
(1-methyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine
Reactant of Route 5
(1-methyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine
Reactant of Route 6
(1-methyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.